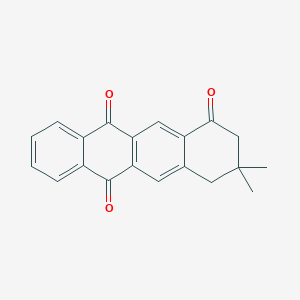
3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione is an organic compound that belongs to the tetracene family. Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings. This particular compound is characterized by the presence of three ketone groups and two methyl groups, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione can be achieved through various organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of solvents and reagents would be critical to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione involves its interaction with molecular targets such as enzymes or receptors. The presence of ketone groups allows it to participate in various biochemical reactions, potentially influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Tetracene: The parent compound with four fused benzene rings.
Pentacene: A similar compound with five fused benzene rings.
Anthracene: A related compound with three fused benzene rings.
Uniqueness
3,3-Dimethyl-3,4-dihydrotetracene-1,6,11(2H)-trione is unique due to the presence of three ketone groups and two methyl groups, which can significantly alter its chemical properties and reactivity compared to other tetracenes.
Properties
CAS No. |
88046-59-7 |
|---|---|
Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3,3-dimethyl-2,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C20H16O3/c1-20(2)9-11-7-15-16(8-14(11)17(21)10-20)19(23)13-6-4-3-5-12(13)18(15)22/h3-8H,9-10H2,1-2H3 |
InChI Key |
YOLTVLQCAHILAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC3=C(C=C2C(=O)C1)C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


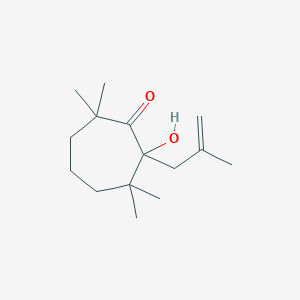
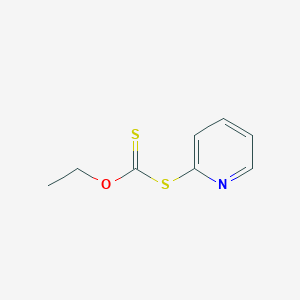
![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)
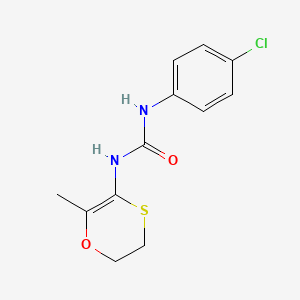
![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
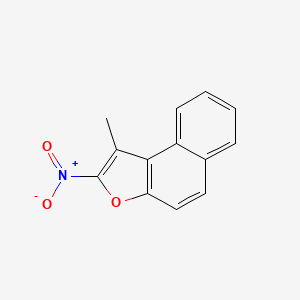
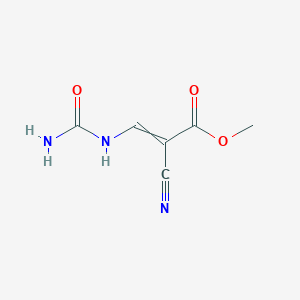
![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)
![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)
![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)

![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
